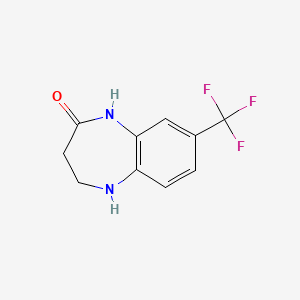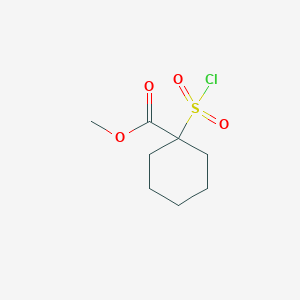
4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (abbreviated as 4F5P) is an organic compound belonging to the class of thiols. It is a heterocyclic compound containing a thiol group, a five-membered ring containing nitrogen, and a four-membered ring containing oxygen. 4F5P is a versatile compound with many potential applications in the fields of medicine, biochemistry, and materials science.
科学的研究の応用
4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry to study the structure and reactivity of transition metal complexes. It has also been used in the synthesis of novel molecules such as polymers, polythiophenes, and polyheterocycles. This compound has been used in the synthesis of new materials such as nanowires, nanotubes, and nanospheres. Additionally, this compound has been used as a catalyst in organic synthesis and as a biocompatible material for drug delivery.
作用機序
The mechanism of action of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that the thiol group in the molecule is responsible for its reactivity. The thiol group is capable of forming covalent bonds with other molecules, thus allowing it to act as a catalyst or ligand in various reactions. Additionally, the nitrogen and oxygen atoms in the five- and four-membered rings, respectively, can form hydrogen bonds with other molecules, allowing this compound to interact with other molecules in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with various biological molecules, such as proteins and DNA, and may be able to modulate their function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its versatility and ease of synthesis. Additionally, this compound is a relatively stable compound, making it suitable for long-term storage. However, this compound is a relatively expensive compound, which may limit its use in some applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. One potential application is in the development of novel materials for use in nanotechnology. Additionally, this compound may have potential applications in the development of novel drugs for the treatment of various diseases. Additionally, this compound may have potential applications in the development of novel catalysts for use in organic synthesis. Finally, this compound may have potential applications in the development of novel biocompatible materials for use in drug delivery.
合成法
4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods. One method involves the reaction of 2-furanmethanol with pyridine and sodium azide in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate and proceeds in two steps. In the first step, the 2-furanmethanol is converted to the corresponding 2-furanylmethyl azide. In the second step, the 2-furanylmethyl azide is reacted with pyridine to produce this compound.
特性
IUPAC Name |
4-(furan-2-ylmethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c18-12-15-14-11(9-3-1-5-13-7-9)16(12)8-10-4-2-6-17-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVNNCFAJMAQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660336.png)
![N-(1-cyanocyclohexyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2660338.png)
![5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2660339.png)
![3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2660340.png)
![[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid](/img/structure/B2660341.png)
![3-benzyl-8-(5-chloro-2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660342.png)